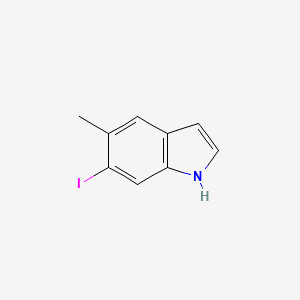
6-iodo-5-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-5-methyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis
The molecular formula of 6-Iodo-1H-indole is C8H6IN . The average mass is 243.044 Da and the monoisotopic mass is 242.954483 Da .Chemical Reactions Analysis
Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Physical And Chemical Properties Analysis
The density of 6-Iodo-1H-indole is approximately 2.0±0.1 g/cm³ . It has a boiling point of 341.7±15.0 °C at 760 mmHg . The compound has a molar refractivity of 51.4±0.3 cm³ .Aplicaciones Científicas De Investigación
Organic Synthesis and Functionalization
Indole derivatives are fundamental scaffolds in organic chemistry, utilized in synthesizing complex molecules due to their diverse biological activities. The study by Moriyama et al. (2018) introduced a 1,3-iodo-amination method involving the Csp2-Csp3 dual functionalization of 2-methyl indoles, demonstrating a novel pathway to synthesize 2-aminomethyl-3-iodo-indole derivatives, showcasing the utility of indole derivatives in synthesizing biologically active compounds Moriyama, Hamada, Ishida, & Togo, 2018. This method highlights the strategic functionalization of indole derivatives for synthetic applications.
Spectroscopic and Theoretical Investigations
The vibrational and electronic properties of indole derivatives have been extensively studied for their potential in various applications, including as probes in biological systems. Haress et al. (2016) conducted spectroscopic and theoretical investigations on 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, analyzing its optimized geometry, vibrational wavenumbers, and Frontier orbital energy through density functional theory (DFT), offering insights into the electronic and structural dynamics of indole derivatives Haress, Manimaran, Joe, El-Azzouny, Al-Wabli, & Attia, 2016.
Chemical Biology and Bioactivity
Indole derivatives' biological activities have led to their investigation as potential therapeutic agents. The discovery and development of indole-based compounds for cognitive disorders illustrate the therapeutic potential of indole scaffolds. Nirogi et al. (2017) identified a novel series of 3-(piperazinylmethyl) indole derivatives as serotonin receptor antagonists, with one compound demonstrating high affinity and selectivity, highlighting the potential of indole derivatives in treating cognitive disorders Nirogi, Shinde, Kambhampati, Mohammed, Saraf, Badange, Bandyala, Bhatta, Bojja, Reballi, Subramanian, Benade, Palacharla, Bhyrapuneni, Jayarajan, Goyal, & Jasti, 2017.
Direcciones Futuras
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods and exploring the potential applications of 6-iodo-5-methyl-1H-indole in various fields.
Propiedades
IUPAC Name |
6-iodo-5-methyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZYBIUNRWFTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1I)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443812 |
Source


|
| Record name | 6-iodo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-5-methyl-1H-indole | |
CAS RN |
1026581-42-9 |
Source


|
| Record name | 6-iodo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)
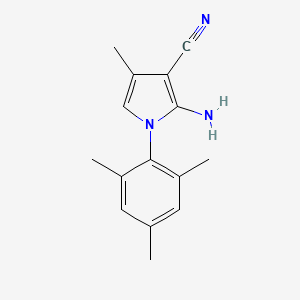
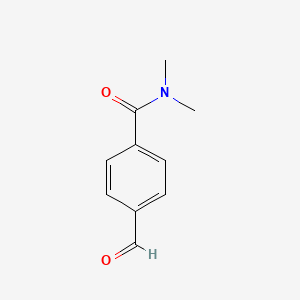
![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)
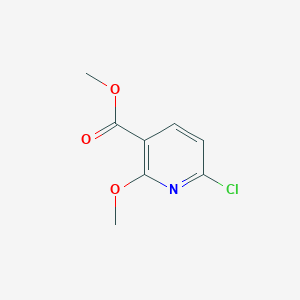
![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)
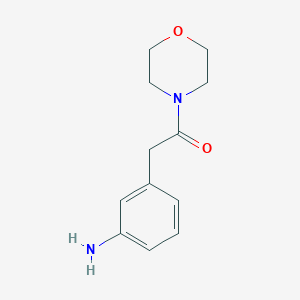
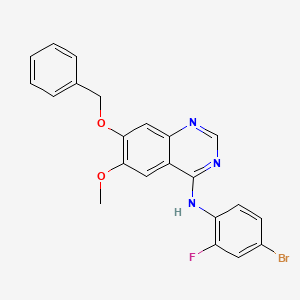
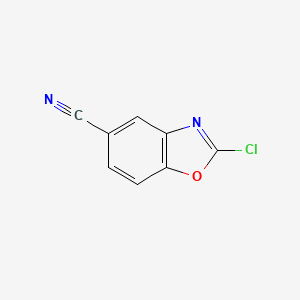
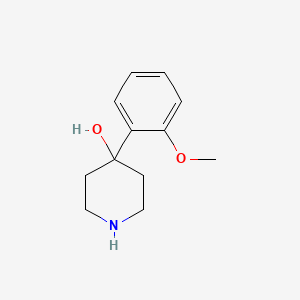
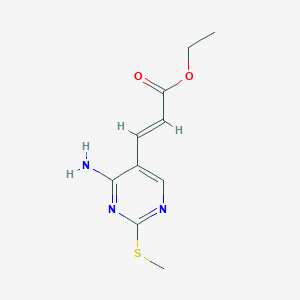
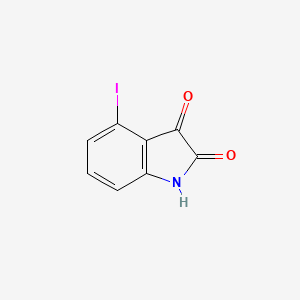
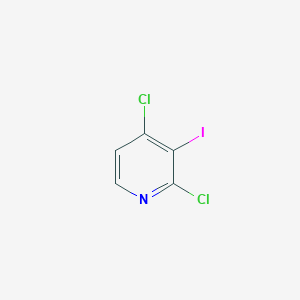
![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)